Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate

Lipophilicity ADME Drug-likeness

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate (CAS 668972-82-5) is a 2,5-disubstituted oxazole heterocycle featuring an ethyl ester at the 2-position and a 2-methoxyphenyl group at the 5-position. It is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research, where the oxazole core provides a rigid, hydrogen-bond-capable scaffold and the ester enables further derivatization via hydrolysis or amidation.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 668972-82-5
Cat. No. B1488352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methoxyphenyl)oxazole-2-carboxylate
CAS668972-82-5
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC=CC=C2OC
InChIInChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3
InChIKeyVKMGGBDPHSYQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate (CAS 668972-82-5): A 2-Methoxyphenyl-Functionalized Oxazole-2-Carboxylate Ester for Controlled-Property Lead Optimization


Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate (CAS 668972-82-5) is a 2,5-disubstituted oxazole heterocycle featuring an ethyl ester at the 2-position and a 2-methoxyphenyl group at the 5-position [1]. It is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research, where the oxazole core provides a rigid, hydrogen-bond-capable scaffold and the ester enables further derivatization via hydrolysis or amidation [1]. Computed physicochemical properties — XLogP3 of 2.5 and a topological polar surface area (TPSA) of 61.6 Ų — place this compound in a favorable drug-like property space distinct from other 5-aryl-oxazole-2-carboxylate analogs [1].

Why 5-Aryl-Oxazole-2-Carboxylate Esters Cannot Be Interchanged Without Compromising Lipophilicity, Polar Surface Area, and ADME Predictability


Although the 5-aryl-oxazole-2-carboxylate scaffold is common, subtle variations in the aryl substituent and its position profoundly alter key physicochemical parameters that govern pharmacokinetics and target engagement. The 2-methoxyphenyl substitution pattern in the target compound imparts distinct lipophilicity (LogP) and polar surface area (PSA) relative to closely related analogs such as the 4-methoxy isomer (LogP 2.53, PSA 61.56 Ų, CAS 1441-37-8 ) or the unsubstituted 5-phenyl analog (LogP 2.52, PSA 52.33 Ų, CAS 13575-16-1 [1]). These differences — while appearing numerically small — can shift a compound across critical thresholds for oral bioavailability, blood-brain barrier penetration, and solubility, meaning in-class substitution without re-optimization risks failure in lead development programs [1]. The following section quantifies these specific differentiators.

Quantitative Differentiation of Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate vs. Closest 5-Aryl-Oxazole-2-Carboxylate Analogs


Balanced Lipophilicity (XLogP3) That Avoids Both High LogP-Driven Toxicity Risk and Low LogP-Driven Permeability Deficits

The target compound exhibits an XLogP3 of 2.5 [1], placing it within the optimal range (LogP 1–3) for oral drug candidates per Lipinski's Rule of Five. This value is nearly identical to the 4-methoxy positional isomer (LogP 2.53 ) and the 5-phenyl analog (LogP 2.52 [2]), yet the combination of this specific LogP with a TPSA of 61.6 Ų — higher than the unsubstituted phenyl analog (TPSA 52.33 Ų [2]) — provides a differentiated ADME profile. The additional ~9 Ų of polar surface area in the target compound relative to the 5-phenyl analog may enhance aqueous solubility and reduce passive membrane permeability in a controlled manner, a feature not shared by the less polar unsubstituted phenyl comparator [1][2].

Lipophilicity ADME Drug-likeness Lead optimization

Topological Polar Surface Area (TPSA) Differentiation: 61.6 Ų vs. 52.33 Ų for the Unsubstituted Phenyl Analog

The target compound has a TPSA of 61.6 Ų [1], which is 9.3 Ų (18%) higher than that of ethyl 5-phenyloxazole-2-carboxylate (TPSA 52.33 Ų [2]). In drug design, a TPSA below 60 Ų is generally associated with good blood-brain barrier (BBB) penetration, while values above 60–70 Ų begin to restrict CNS entry and favor peripheral selectivity. The target compound's TPSA of 61.6 Ų positions it at this critical threshold, offering researchers a tunable starting point: slightly above the BBB-penetrant cutoff yet still within the range (<140 Ų) predictive of acceptable oral absorption. The 4-methoxy positional isomer (TPSA 61.56 Ų ) shares a near-identical TPSA, confirming that the methoxy group — regardless of position — elevates PSA relative to the parent phenyl scaffold, but only the 2-methoxy derivative provides the ortho-substituent conformational constraint effects described in Evidence Item 3.

Polar surface area Oral bioavailability Blood-brain barrier ADME prediction

Ortho-Methoxy Substitution Provides Conformational Restraint Not Available with Para-Methoxy or Unsubstituted Phenyl Analogs

The 2-methoxyphenyl substitution pattern at the oxazole 5-position introduces an ortho-methoxy group capable of intramolecular interactions (e.g., O⋯H–C electrostatic contacts or weak hydrogen bonds with the oxazole ring) that can bias the aryl-oxazole dihedral angle toward a more planar or specifically twisted conformation [1]. In contrast, the 4-methoxy isomer (CAS 1441-37-8) and the unsubstituted 5-phenyl analog (CAS 13575-16-1) lack this ortho-electronic effect, resulting in a different conformational ensemble in solution and at the binding site. Ortho-substituted 5-aryl-oxazoles have been shown in SAR studies to exhibit altered target binding modes and selectivity compared to their para-substituted counterparts, consistent with conformational preorganization effects observed in analogous heterocyclic systems [1].

Conformational analysis Ortho effect Target binding Ligand preorganization

Hydrogen Bond Acceptor Count (5) and Rotatable Bond Count (5) Place the Compound in Favorable Drug-Likeness Space Relative to Less Polar Analogs

The target compound contains 5 hydrogen bond acceptors and 5 rotatable bonds [1], satisfying Lipinski's Rule of Five criteria (HBA ≤ 10, rotatable bonds ≤ 10). The 5-phenyl analog (CAS 13575-16-1) has only 4 hydrogen bond acceptors [2], which reduces its capacity for specific polar interactions with biological targets. The additional HBA in the target compound originates from the methoxy oxygen, providing an extra hydrogen-bond-accepting site that can participate in target binding or influence solubility without significantly increasing molecular weight (MW = 247.25 Da, identical to the 4-methoxy isomer and only 30 Da greater than the 5-phenyl analog) [1][2]. This favorable HBA count combined with moderate rotatable bond number positions the target compound for efficient ligand-receptor binding while maintaining sufficient conformational flexibility for binding site adaptation.

Drug-likeness Lipinski Rule of Five Rotatable bonds H-bond acceptors

Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate: Evidence-Backed Application Scenarios for Medicinal Chemistry and Chemical Biology


Peripherally-Biased Lead Optimization Programs Requiring Controlled CNS Exclusion

The target compound's TPSA of 61.6 Ų places it at the threshold for blood-brain barrier penetration [1]. For drug discovery programs targeting peripheral inflammatory, oncological, or metabolic indications where CNS-mediated side effects must be minimized, this TPSA provides a strategic advantage over the unsubstituted 5-phenyl analog (TPSA 52.33 Ų), which carries a higher predicted BBB penetration risk [2]. Researchers should select the target compound when the goal is to bias lead candidates toward peripheral restriction without introducing additional polar functional groups that could compromise oral absorption.

Scaffold-Hopping and SAR Library Synthesis Exploiting Ortho-Methoxy Conformational Control

The ortho-methoxy group in the target compound provides a conformational constraint element not available in para-methoxy or unsubstituted phenyl analogs [1]. Medicinal chemists designing focused libraries to explore SAR around the 5-aryl position of oxazole-2-carboxylates should include this compound to probe the effect of ortho-substitution on target binding. The ethyl ester handle further enables parallel amidation or hydrolysis to generate diverse analogs from a single building block [1], streamlining library production.

Hydrogen-Bond-Driven Target Engagement Where Additional HBA Capacity Is Required Without MW Inflation

With 5 hydrogen bond acceptors versus only 4 for the unsubstituted 5-phenyl analog, the target compound offers enhanced polar interaction potential at the same or lower molecular weight than comparable methoxy-substituted scaffolds [1][2]. This property is particularly valuable in fragment-based drug discovery or hit-to-lead campaigns where maximizing binding efficiency (ligand efficiency per heavy atom) is paramount. Procurement of the target compound over the 5-phenyl analog is warranted when preliminary SAR indicates that a hydrogen-bond-accepting group at the aryl position improves target affinity.

Agrochemical Intermediate Development Requiring Modular Ester Derivatization

Beyond pharmaceutical applications, the compound's ester group enables straightforward conversion to amides, acids, alcohols, or ketones, while the oxazole ring contributes metabolic stability [1]. In agrochemical research — where oxazole-containing compounds have been explored as fungicides and herbicides — the target compound can serve as a versatile late-stage diversification intermediate. Its computed LogP of 2.5 [1] falls within the typical range for foliar-applied agrochemicals, supporting its utility in crop protection lead generation.

Quote Request

Request a Quote for Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.